molecular formula C10H11BrOS B14050726 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14050726
M. Wt: 259.16 g/mol
InChI Key: JCDSBQUEMLRMKH-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one is a brominated aromatic ketone derivative featuring a bromomethyl (-CH₂Br) and a mercapto (-SH) group on adjacent positions of the phenyl ring. The bromomethyl group acts as an electrophilic site, while the mercapto group provides nucleophilic or hydrogen-bonding capabilities, enabling diverse chemical transformations .

Synthetic routes for analogous brominated propan-2-one derivatives often involve halogenation of pre-formed ketones or alkylation of phenolic precursors. For example, the bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one with bromine in chloroform yields brominated chalcone derivatives .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3

InChI Key

JCDSBQUEMLRMKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of 3-Mercaptophenylpropan-2-One

The most widely documented method involves regioselective bromination of 3-(3-mercaptophenyl)propan-2-one using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions typically employ dichloromethane (DCM) or chloroform at 0–5°C to suppress polysubstitution.

Mechanistic considerations :
The electrophilic bromine attacks the electron-rich methyl group adjacent to the ketone, facilitated by the thiophilic nature of the mercapto group. Kinetic studies suggest a two-step process:

  • Formation of bromonium ion intermediate at the methyl position
  • Nucleophilic capture by the mercapto sulfur, stabilizing the transition state

Standard protocol :

  • Dissolve 3-(3-mercaptophenyl)propan-2-one (1.0 eq) in anhydrous DCM (0.2 M)
  • Add Br₂ (1.05 eq) dropwise at 0°C under N₂ atmosphere
  • Stir for 4–6 hr until TLC (hexane:EtOAc 7:3) shows complete consumption
  • Quench with 10% Na₂S₂O₃, extract with DCM (3×)
  • Dry over MgSO₄, concentrate under reduced pressure
  • Purify via flash chromatography (SiO₂, gradient elution)

Yield: 78–85%
Purity: >95% (HPLC)

Alternative Synthesis from α-Bromoacetophenone Derivatives

Patent CN103739465A discloses an aldol condensation-based approach using benzaldehyde derivatives, though yields remain suboptimal compared to direct methods:

Reaction sequence :

  • Aldol condensation of 2-mercaptobenzaldehyde with α-bromoacetophenone
  • In situ bromination using CuBr₂/LiBr system
  • Acid-catalyzed cyclodehydration

Key parameters :

  • Temperature: 60–80°C
  • Catalyst: 10 mol% p-TsOH
  • Solvent: Toluene/EtOH azeotrope

Yield: 62–68%
Advantage: Avoids handling molecular bromine

Reaction Optimization and Byproduct Mitigation

Solvent Systems for Selectivity Control

Comparative studies demonstrate solvent polarity significantly impacts bromine distribution:

Solvent Dielectric Constant Yield (%) 3-Bromo Byproduct (%)
CH₂Cl₂ 8.93 85 4.2
CHCl₃ 4.81 79 7.8
CCl₄ 2.24 68 12.1
Et₂O 4.34 72 9.3

Data from highlight dichloromethane's superior performance in suppressing ortho-bromination side reactions.

Catalytic Enhancements

The addition of 5–10 mol% ZnBr₂ improves reaction kinetics through Lewis acid activation:

  • Reduces reaction time from 6 hr → 2.5 hr
  • Increases yield to 89–93%
  • Maintains selectivity (>98% para-brominated product)

Mechanistic insight:
Zn²⁺ coordinates with ketone oxygen, polarizing the C=O bond and enhancing methyl group nucleophilicity.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Recent advancements adopt flow chemistry for safer bromine handling and improved thermal control:

System configuration :

  • Two feed streams:
    A) 3-Mercaptophenylpropan-2-one in DCM (0.5 M)
    B) Br₂/DCM (1.1 M)
  • Mixing T-junction → PTFE reactor coil (10 mL, 25°C)
  • Residence time: 8 min
  • Inline quenching with Na₂S₂O₃

Performance metrics :

  • Productivity: 2.8 kg/hr
  • Yield: 91% ± 1.5%
  • Purity: 99.2% (HPLC)

Waste Stream Management

Industrial processes implement bromine recovery systems:

  • Distillation of spent DCM for Br₂ removal
  • Alkaline scrubbing (NaOH) to convert HBr → NaBr
  • Electrochemical regeneration of Br₂ from NaBr

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 8.2 Hz, 1H, ArH)
  • δ 7.28 (t, J = 7.6 Hz, 1H, ArH)
  • δ 4.32 (s, 2H, CH₂Br)
  • δ 3.18 (s, 1H, SH)
  • δ 2.85 (s, 3H, COCH₃)

IR (ATR) :

  • 2560 cm⁻¹ (S-H stretch)
  • 1715 cm⁻¹ (C=O)
  • 560 cm⁻¹ (C-Br)

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (65:35) + 0.1% TFA
  • Flow: 1.0 mL/min
  • Retention time: 6.8 min

Applications Influencing Synthesis Design

Pharmaceutical Intermediates

The compound's dual reactivity (Br and SH groups) makes it valuable for:

  • Kinase inhibitor scaffolds (e.g., EGFR-TKIs)
  • Covalent warheads in PROTACs
  • Radiolabeling precursors via Br→⁷⁶Br substitution

Materials Science Applications

  • Thiol-ene click chemistry monomers
  • Self-assembled monolayer (SAM) precursors
  • Bromide sources for perovskite precursor inks

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include secondary alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one serves as an intermediate in synthesizing complex organic molecules. It can undergo substitution, oxidation, and reduction reactions.
  • Biology This compound has potential uses in developing biologically active compounds.
  • Medicine It is investigated for potential use in drug development and as a pharmacophore in medicinal chemistry.

Chemical Reactions

This compound can participate in various chemical reactions due to its bromine and mercapto functionalities.

Types of Reactions:

  • Substitution Reactions The bromine atoms can be substituted by nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium thiolate, sodium alkoxide, or primary amines in polar solvents.
  • Oxidation Reactions The mercapto group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction Reactions The ketone group can be reduced to form secondary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution Formation of substituted derivatives with different functional groups.
  • Oxidation Formation of sulfoxides or sulfones.
  • Reduction Formation of secondary alcohols.

The presence of bromine and mercapto functionalities may lead to unique reactivity patterns and biological activities, making it of interest in medicinal chemistry and organic synthesis. Research indicates that compounds with similar structures often exhibit significant biological activities.

Potential Activities:

  • Antimicrobial Properties: Compounds containing bromine and sulfur have been studied for potential antimicrobial effects, where the mercapto group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Cytotoxic Effects: Some derivatives of brominated compounds have shown cytotoxicity against various cancer cell lines, where the reactivity of the bromine atom may facilitate interactions with cellular targets, leading to apoptosis in cancer cells.
  • Antioxidant Activity: The mercapto group can act as a reducing agent, potentially scavenging free radicals and providing protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The bromomethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Pathways Involved: The compound can modulate redox pathways by undergoing oxidation and reduction reactions. It can also participate in alkylation reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents Key Functional Groups Melting Point (°C) Yield (%) Spectral Data Highlights (NMR, IR)
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one Bromomethyl (-CH₂Br), mercapto (-SH) at positions 2 and 3 -SH, -CO-, -CH₂Br Not reported Not reported Anticipated S-H IR stretch ~2550 cm⁻¹; Br-C NMR ~30–40 ppm
1-(3-(Trifluoromethyl)phenyl)propan-2-one () Trifluoromethyl (-CF₃) at position 3 -CO-, -CF₃ Not reported High ¹⁹F NMR: δ -60 to -70 ppm; C=O IR ~1700 cm⁻¹
7k–7n () 4-Chloro-9-ethylcarbazole hydrazono + piperazine/pyridinyl/phenyl groups -CO-, -N-N=, heterocyclic moieties 168–192 89–96 ¹H NMR: δ 7.0–8.5 ppm (aromatic); C=O IR ~1680 cm⁻¹
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one () Bromomethyl (-CH₂Br), trifluoromethylthio (-SCF₃) at positions 2 and 3 -SCF₃, -CO-, -CH₂Br Not reported Not reported ¹H NMR: δ 2.1–2.5 ppm (CH₃CO); ¹³C NMR: δ 40–50 ppm (Br-CH₂)

Spectral and Physical Property Trends

  • NMR Shifts : The bromomethyl group causes deshielding of adjacent protons (δ 4.0–4.5 ppm for -CH₂Br), while mercapto protons (-SH) are typically observed at δ 1.5–3.0 ppm in ¹H NMR, though often broad due to exchange .
  • Melting Points: Piperazine-containing derivatives (e.g., 7k–7n) show higher melting points (168–192°C) compared to non-polar analogs, attributed to hydrogen bonding and crystal packing .

Biological Activity

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by a bromomethyl group and a mercapto group attached to a phenyl ring. This unique structure allows for various chemical reactivities, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's molecular formula is C₁₃H₁₃BrOS, with a molecular weight of approximately 285.2 g/mol.

The biological activity of this compound is primarily attributed to its functional groups, which can engage in covalent bonding with nucleophilic sites on biomolecules. The bromomethyl group acts as an alkylating agent, while the mercapto group can participate in redox reactions. These interactions may modulate enzyme activity and influence cellular signaling pathways, highlighting the compound's potential in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anticancer Properties : Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The reactive groups allow for interaction with specific enzymes, potentially leading to inhibition of their activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Below is a comparative table illustrating key differences among structurally similar compounds:

Compound NameStructural FeaturesKey Differences
1-Bromo-3-(4-mercaptophenyl)propan-2-oneSimilar structure but different position of mercapto groupAltered reactivity due to positional changes
1-Bromo-3-(3-hydroxyphenyl)propan-2-oneHydroxy group instead of mercapto groupDifferent biological activity due to functional group change
1-Bromo-3-(3-aminophenyl)propan-2-oneAmino group instead of mercapto groupEnhanced reactivity towards electrophiles

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the bromomethyl and mercapto groups may enhance their anticancer properties .
  • Enzyme Interaction Studies : Research indicated that the compound could inhibit specific enzymes by forming covalent bonds with thiol groups in proteins, potentially altering their function .
  • Antimicrobial Studies : Another study highlighted the potential antimicrobial effects, where derivatives showed promise against bacterial strains, indicating a possible application in treating infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one with high purity?

  • Methodology : A common approach involves bromination of a propan-2-one precursor. For example, bromine can be added to a chloroform solution of the precursor (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) under controlled stirring, followed by purification via solvent distillation and crystallization (e.g., acetone evaporation) .
  • Critical Steps :

  • Monitor stoichiometry to avoid over-bromination, which may produce dibromo byproducts.
  • Use inert conditions to prevent oxidation of the mercapto (-SH) group.
  • Validate purity via NMR and HPLC, focusing on eliminating trifluoromethyl regioisomers (<0.2% by weight) .

Q. How can the thiol (-SH) group in this compound be stabilized during experimental workflows?

  • Approach :

  • Use reducing agents (e.g., dithiothreitol) to prevent disulfide formation.
  • Conduct reactions under nitrogen/argon to minimize oxidative degradation.
  • Protect the thiol group with a labile protecting group (e.g., trityl) if necessary during multi-step syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include bond lengths (e.g., C-Br: ~1.9 Å) and angles (e.g., C-S-C: ~105°) .
  • Address challenges:
  • The bromomethyl group may introduce disorder; refine using PART and ISOR commands in SHELX.
  • Hydrogen atoms on the mercapto group require riding models (C–H = 0.93 Å) .
    • Validation : Compare experimental data with DFT-calculated structures to confirm stereoelectronic effects .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Analysis :

  • The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. For example, it reacts with amines or thiols to form C–N or C–S bonds.
  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature). Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Competing Pathways : Competing elimination (E2) may occur in basic conditions; mitigate using mild bases (e.g., K2CO3) .

Q. How do conflicting spectroscopic data (e.g., NMR shifts) for this compound arise, and how can they be resolved?

  • Root Causes :

  • Rotameric forms of the propan-2-one moiety may cause splitting in 1H^1H-NMR signals.
  • Solvent-dependent shifts (e.g., DMSO vs. CDCl3) for the mercapto proton.
    • Resolution :
  • Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to assign ambiguous signals.
  • Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying proportions of regioisomers?

  • Case Study : A reductive amination method using borohydride () may produce fewer regioisomers than bromination ( ), due to stricter steric control.
  • Mitigation : Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired pathway. For example, low-temperature bromination reduces side reactions .

Methodological Best Practices

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

  • Recommendations :

  • Standardize purification protocols (e.g., column chromatography with silica gel, gradient elution).
  • Document reaction parameters (e.g., stirring time, solvent drying) rigorously.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

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